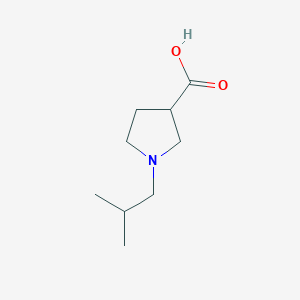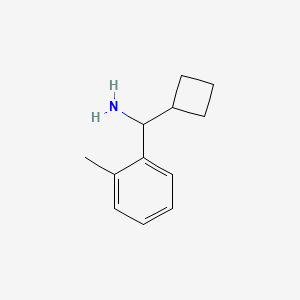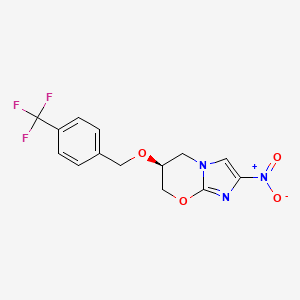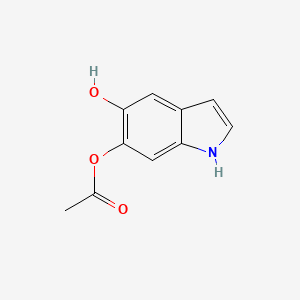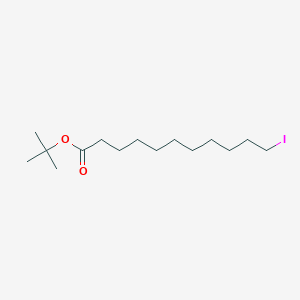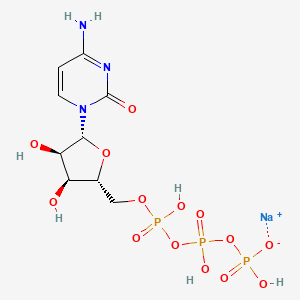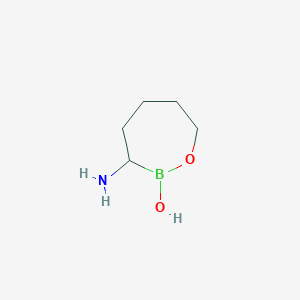
3-Amino-1,2-oxaborepan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,2-oxaborepan-2-ol is an organoboron compound with the molecular formula C5H12BNO2 This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2-oxaborepan-2-ol typically involves the reaction of boronic acids or esters with amino alcohols. One common method includes the use of 2-aminoethanol and boronic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2-oxaborepan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions include various boronic acids, esters, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Amino-1,2-oxaborepan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential in drug development and as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in designing new pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2-propanediol: Similar in structure but lacks the boron atom.
2-Aminoethanol: A simpler compound with similar functional groups but without the heterocyclic ring.
Boronic acids and esters: Share the boron atom but differ in their overall structure and reactivity.
Uniqueness
3-Amino-1,2-oxaborepan-2-ol is unique due to the presence of the boron atom within a heterocyclic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and biochemical research.
Properties
Molecular Formula |
C5H12BNO2 |
|---|---|
Molecular Weight |
128.97 g/mol |
IUPAC Name |
2-hydroxyoxaborepan-3-amine |
InChI |
InChI=1S/C5H12BNO2/c7-5-3-1-2-4-9-6(5)8/h5,8H,1-4,7H2 |
InChI Key |
URBXFIJXTJBDEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CCCCO1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


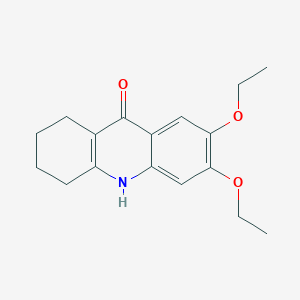
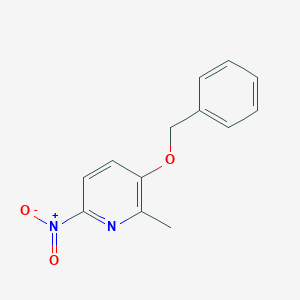
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
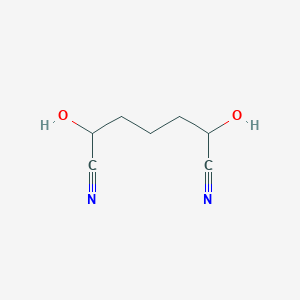
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
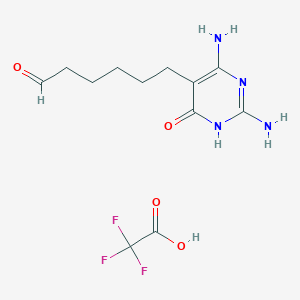
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
